molecular formula C24H25NO6 B12190639 (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12190639
M. Wt: 423.5 g/mol
InChI Key: NHUSNMGSSKTKRA-LSDHQDQOSA-N
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Description

3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves several steps:

    Formation of the benzofuran ring: The initial step involves the cyclization of a suitable precursor to form the 2-methyl-2,3-dihydro-1-benzofuran ring. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Introduction of the pyrrol-2-one ring: The next step involves the formation of the pyrrol-2-one ring through a condensation reaction between an appropriate amine and a diketone.

    Attachment of the hydroxyphenyl group: The hydroxyphenyl group can be introduced via a Suzuki coupling reaction.

    Addition of the methoxypropyl group: The methoxypropyl group can be added through an alkylation reaction.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to ensure an environmentally friendly process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Quinones, carboxylic acids, and aldehydes.

    Reduction: Alcohols, alkanes, and amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory, antioxidant, or anticancer agent.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups could form hydrogen bonds with biological targets, while the aromatic rings could engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one: This compound itself.

    3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-thione: A sulfur analog with similar properties.

    3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-amine: An amine analog with potential biological activity.

Uniqueness

The uniqueness of 3-hydroxy-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its structure provides a versatile platform for further modification and exploration.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H25NO6/c1-14-11-17-12-16(7-8-19(17)31-14)22(27)20-21(15-5-3-6-18(26)13-15)25(9-4-10-30-2)24(29)23(20)28/h3,5-8,12-14,21,26-27H,4,9-11H2,1-2H3/b22-20+

InChI Key

NHUSNMGSSKTKRA-LSDHQDQOSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)O)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC(=CC=C4)O)O

Origin of Product

United States

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